Product packaging for 5-bromo-7-methyl-1H-indazole(Cat. No.:CAS No. 156454-43-2)

5-bromo-7-methyl-1H-indazole

Cat. No.: B115495
CAS No.: 156454-43-2
M. Wt: 211.06 g/mol
InChI Key: OUNQFZFHLJLFAR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Derivatives in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history in medicinal chemistry. pnrjournal.com Its derivatives have been extensively studied and have shown a remarkable diversity of biological activities. researchgate.netnih.gov The unique structural features of the indazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive scaffold for designing molecules that can bind to various biological targets with high affinity and specificity. researchgate.net

Historically, the exploration of indazole derivatives has led to the discovery of compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govontosight.ai This versatility has cemented the importance of the indazole framework in the development of new therapeutic agents. cornell.edu Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer agent axitinib (B1684631), feature an indazole core, underscoring the clinical significance of this heterocyclic system. pnrjournal.comrsc.org The continuous investigation into the synthesis and biological evaluation of novel indazole derivatives highlights their enduring relevance in the quest for innovative medicines. researchgate.net

Overview of 5-Bromo-7-methyl-1H-indazole as a Key Intermediate in Pharmaceutical Synthesis

Within the broad class of indazole derivatives, this compound stands out as a crucial building block in the synthesis of more complex pharmaceutical compounds. ontosight.ai Its chemical structure, characterized by a bromine atom at the 5-position and a methyl group at the 7-position of the indazole ring, provides strategic points for chemical modification. ontosight.ai The bromine atom, in particular, serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic structural modification of the indazole scaffold to optimize its pharmacological properties.

The synthesis of this compound itself can be achieved through multi-step processes, often starting from readily available precursors. ontosight.aia2bchem.com Researchers have developed various synthetic routes to produce this intermediate with high purity, which is essential for its use in the pharmaceutical industry. ontosight.ai

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇BrN₂
Molecular Weight~211.06 g/mol
AppearanceWhite to off-white powder
CAS Number156454-43-2

This data is compiled from publicly available chemical databases. ontosight.ainih.gov

The utility of this compound as a key intermediate is demonstrated by its application in the development of targeted therapies, particularly in oncology. Its role as a precursor allows for the creation of libraries of novel compounds that can be screened for activity against various cancer cell lines and other disease targets.

Current Research Landscape and Future Directions for Indazole-Based Compounds

The research landscape for indazole-based compounds remains vibrant and highly active. researchgate.net Current efforts are focused on several key areas, including the development of new synthetic methodologies to access novel indazole derivatives with greater efficiency and stereoselectivity. nih.gov Furthermore, there is a strong emphasis on the design and synthesis of indazole-containing molecules as inhibitors of specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgnih.gov

Recent studies have highlighted the potential of indazole derivatives in a variety of therapeutic areas beyond cancer, including infectious diseases, inflammatory disorders, and neurological conditions. nih.govingentaconnect.com For instance, certain indazole derivatives have shown promising activity against various bacterial and fungal strains. nih.gov Others have been investigated for their potential to treat neurodegenerative diseases like Parkinson's disease by targeting specific enzymes. nih.gov

The future of indazole-based drug discovery looks promising. The continued exploration of the chemical space around the indazole scaffold is expected to yield new drug candidates with improved efficacy and safety profiles. Advances in computational chemistry and molecular modeling are aiding in the rational design of new indazole derivatives with desired biological activities. nih.gov The versatility of the indazole nucleus, combined with an ever-expanding understanding of its structure-activity relationships, ensures that it will remain a cornerstone of medicinal chemistry research for the foreseeable future. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B115495 5-bromo-7-methyl-1H-indazole CAS No. 156454-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQFZFHLJLFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362546
Record name 5-bromo-7-methyl-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID70362546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156454-43-2
Record name 5-bromo-7-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-methyl-1H-indazole
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 7 Methyl 1h Indazole

Established Synthetic Routes to 5-Bromo-7-methyl-1H-indazole

The construction of the this compound scaffold relies on a range of chemical reactions that either build the heterocyclic ring from acyclic precursors or functionalize a pre-existing indazole core.

A direct and common method for synthesizing this compound is the electrophilic bromination of a 7-methyl-1H-indazole precursor. This approach is advantageous as it introduces the bromine atom in a late stage of the synthesis. The regioselectivity of the bromination is directed by the existing methyl group and the electronic properties of the indazole ring.

Commonly used brominating agents include N-bromosuccinimide (NBS), which provides a reliable source of electrophilic bromine under controlled conditions. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and selectivity, minimizing the formation of di-brominated or other isomeric byproducts. chim.it For instance, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be an efficient method for the C3-bromination of various indazoles, highlighting modern techniques that can be applied to achieve specific halogenation patterns. nih.gov

Table 1: Example Reagents for Bromination of Indazole Scaffolds This table is illustrative of common bromination conditions for indazoles and may be adapted for the specific synthesis of this compound.

Brominating AgentSolventConditionsTypical Position of Bromination
N-Bromosuccinimide (NBS)Dichloromethane (DCM), AcetonitrileRoom Temperature or Mild HeatingC3, C5, or C7 depending on directing groups
Bromine (Br₂)Acetic AcidRoom TemperatureC3 on 2H-indazoles
DBDMHDichloromethane (DCM)Ultrasound, 30 minC3

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) from Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for the synthesis of functionalized indazoles. nih.govrsc.org This methodology can be applied to synthesize this compound by coupling an appropriate boronic acid with a halogenated precursor. For example, a 5,X-dihalo-7-methyl-1H-indazole could be selectively coupled with a methylboronic acid derivative, or conversely, a 5-bromo-7-iodo-1H-indazole could react with a methylating agent.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. nih.govlmaleidykla.lt Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are often effective. nih.gov The reaction conditions must be carefully optimized to ensure efficient coupling and prevent side reactions like debromination. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to significantly shorten reaction times and improve yields for bromo-indazole derivatives. lmaleidykla.lt

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles Based on findings for related bromo-indazole compounds. nih.govnih.gov

CatalystBaseSolventTemperature
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80 °C
PdCl₂(PPh₃)₂Cs₂CO₃Dimethylformamide (DMF)Reflux
XPhosPdG2/XPhosK₃PO₄1,4-Dioxane/Water110 °C

Multi-step Synthesis from Simpler Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available aromatic compounds. A common strategy involves using a substituted aniline, such as 4-bromo-2-methylaniline, as the starting material. This precursor contains the required bromo and methyl groups in the correct relative positions on the benzene (B151609) ring.

A synthetic route could involve the iodination of 4-bromo-2-methylaniline, followed by a Sonogashira coupling and subsequent cyclization to form the indazole ring. google.com This approach allows for the methodical construction of the molecule, with purification of intermediates at each stage to ensure the final product's purity.

One of the classical and most widely used methods for forming the 1H-indazole core involves the diazotization of o-alkylanilines followed by intramolecular cyclization. chemicalbook.comsemanticscholar.org To produce this compound via this route, a precursor such as 2,3-dimethyl-4-bromoaniline would be required. The amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. chemicalbook.com The resulting diazonium intermediate then undergoes spontaneous or induced cyclization, involving one of the adjacent methyl groups, to form the pyrazole (B372694) ring fused to the benzene core. chemicalbook.com Reductive cyclization of ortho-substituted nitroaromatics, such as o-nitro-ketoximes, also provides a pathway to the 1H-indazole skeleton under neutral conditions. semanticscholar.org

Modern synthetic chemistry has embraced [3+2] cycloaddition reactions as a highly efficient method for constructing the indazole ring system. nih.gov This process typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like a benzyne (B1209423). organic-chemistry.orgresearchgate.net

To generate this compound, a benzyne precursor like 1-bromo-5-fluoro-3-methylbenzene could be treated with a strong base to generate the corresponding benzyne. The subsequent reaction with diazomethane (B1218177) would yield the target indazole. Alternatively, o-(trimethylsilyl)aryl triflates can serve as stable benzyne precursors that react with diazo compounds under mild conditions, often facilitated by a fluoride (B91410) source like CsF or TBAF. organic-chemistry.orgresearchgate.net This method is valued for its high yields and broad functional group tolerance. organic-chemistry.org A related approach uses sydnones as cyclic 1,3-dipoles that react with arynes to form 2H-indazoles after the extrusion of carbon dioxide. nih.govnih.govacs.org

In recent years, there has been a significant push towards developing more sustainable and economical synthetic methods, leading to the emergence of metal-free annulation and cascade reactions for heterocycle synthesis. researchgate.net These reactions often proceed through radical or photochemical pathways to construct the indazole skeleton. For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can provide indazoles in very good yields under mild conditions. organic-chemistry.org Transition metal-free annulation reactions using benzyne chemistry have also gained significant interest for creating diverse functionalized arenes and heterocycles like indazoles. researchgate.net Rhodium(III)-catalyzed annulation of azobenzenes with various partners is another powerful, albeit not metal-free, strategy for accessing the indazole core. acs.orgresearchgate.net

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular scaffolds. organic-chemistry.org This strategy allows for the direct functionalization of C-H bonds, offering an atom-economical approach to building carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of indazole synthesis, rhodium(III) catalysis can be employed for the annulation of various feedstocks to construct fused heterocyclic systems. organic-chemistry.orgacs.org

While specific literature detailing the rhodium-catalyzed C-H activation and annulation of this compound is not extensively available, the general principles of this methodology can be applied. The indazole nucleus possesses C-H bonds that can be targeted for activation. For instance, a plausible mechanism involves the coordination of the indazole's nitrogen atom to the rhodium(III) center, directing the activation of an adjacent C-H bond. nih.gov This generates a rhodacycle intermediate that can then react with coupling partners like alkenes or alkynes. Subsequent reductive elimination would yield the annulated product and regenerate the active rhodium(III) catalyst. nih.gov This approach offers a modern and efficient route to novel heterocyclic structures crucial for drug discovery programs. organic-chemistry.org

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of substituted indazoles, including this compound, requires careful optimization of reaction conditions to achieve high yields and regioselectivity. Key parameters that influence the outcome of the synthesis include the choice of catalyst, solvent, and temperature, as well as strategies to control the position of substituents on the indazole core.

Transition-metal catalysts play a crucial role in enhancing the efficiency and selectivity of indazole synthesis. researchgate.net Palladium and copper catalysts are frequently employed in cross-coupling reactions to construct the indazole scaffold or to modify it.

Palladium Catalysts : Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are instrumental in Suzuki-Miyaura cross-coupling reactions. For instance, a C7-bromo-substituted indazole can be coupled with a boronic acid in the presence of a palladium catalyst to form a C-C bond at the 7-position. nih.gov

Copper Catalysts : Copper iodide (CuI) is often used in Ullmann-type coupling reactions, which can be adapted for the formation of N-aryl bonds in indazole synthesis. researchgate.net

The choice of catalyst and its loading can significantly impact the reaction yield and purity of the final product.

The solvent is a critical parameter in the synthesis of indazoles, influencing both reaction rates and regioselectivity. researchgate.net The polarity and coordinating ability of the solvent can stabilize intermediates and transition states differently, leading to different product distributions.

Commonly used solvents and their effects are summarized below:

SolventTypical ApplicationEffectReference(s)
Dichloromethane (DCM)General synthesisA non-polar aprotic solvent, often used for its inertness.
Dimethylformamide (DMF)N-alkylation, Suzuki CouplingA polar aprotic solvent that can facilitate reactions involving ionic intermediates. In N-alkylation, it can favor the formation of the thermodynamic N-1 substituted product through equilibration. beilstein-journals.orgd-nb.info beilstein-journals.orgd-nb.infonih.gov
n-ButanolGeneral synthesisA polar protic solvent that can participate in hydrogen bonding.
Tetrahydrofuran (THF)N-alkylationA less polar aprotic solvent. In combination with certain bases like NaH, it can provide high N-1 regioselectivity in alkylation reactions. nih.gov nih.gov
Dimethyl sulfoxide (B87167) (DMSO)N-alkylation, Indazole synthesisA highly polar aprotic solvent that can influence solvent-dependent regioselectivity. researchgate.netnih.gov researchgate.netnih.gov

The selection of the appropriate solvent is often determined empirically through screening to achieve the desired outcome. researchgate.net

Temperature is a key factor in controlling the kinetics and thermodynamics of a reaction, which in turn affects regioselectivity. In the synthesis and functionalization of indazoles, temperature can influence the ratio of N-1 to N-2 alkylated products. nih.gov

For example, in N-alkylation reactions, initial kinetic control at a lower temperature might favor one isomer, while thermodynamic control at a higher temperature could lead to the formation of the more stable isomer. beilstein-journals.orgd-nb.info Increasing the reaction temperature can also improve the conversion rate of starting materials. d-nb.info Precise temperature control is therefore essential for achieving reproducible and selective synthesis.

Achieving regioselectivity is a major challenge in the synthesis of substituted indazoles. The positions of the substituents on the indazole ring can dramatically affect the biological activity of the molecule.

Bromination : The direct bromination of an indazole ring requires careful control to direct the bromine to the desired position. For instance, the C7-bromination of 4-substituted 1H-indazoles can be achieved with high regioselectivity using N-bromosuccinimide (NBS). nih.gov The inherent electronic properties of the indazole ring and the directing effects of existing substituents guide the position of electrophilic attack.

N-Alkylation : The alkylation of the indazole nitrogen can result in a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions. The choice of base, solvent, and alkylating agent all play a role. d-nb.infonih.gov For example, using sodium hydride (NaH) in THF has been shown to favor N-1 alkylation, whereas other conditions might lead to mixtures or favor the N-2 product. beilstein-journals.orgnih.gov Steric and electronic effects of substituents on the indazole ring also significantly influence the N-1/N-2 ratio. beilstein-journals.org

Chemical Reactions of this compound

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. chemimpex.com The bromine atom, the N-H proton, and the C-H bonds of the aromatic rings can all be targeted for further chemical transformations.

The presence of the bromine atom at the 5-position makes it particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position.

Furthermore, the indazole N-H can undergo N-alkylation or N-arylation reactions. As discussed, controlling the regioselectivity of N-alkylation is a key synthetic challenge that can be addressed by carefully choosing the reaction conditions. beilstein-journals.org The methyl group at the 7-position can also potentially be functionalized, although this is less common.

The versatility of this compound makes it a crucial intermediate in the synthesis of diverse and complex molecules, particularly in the development of new therapeutic agents in fields like oncology and neurology. chemimpex.com

Substitution Reactions at the 5-Bromine Position

The bromine atom on the indazole ring is a key functional group that serves as a versatile handle for introducing molecular diversity. It readily participates in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on the this compound scaffold provide a direct route to introduce various functionalities. These reactions typically require activation of the aromatic ring by electron-withdrawing groups, and while the indazole ring itself has some electron-withdrawing character, the reaction conditions often need to be optimized. The use of polar aprotic solvents can help stabilize the transition states in SNAr reactions.

The substitution of the bromine atom by nucleophiles such as amines (amination), thiols (thiolation), and alkoxides (alkoxylation) leads to the formation of 5-amino-, 5-thio-, and 5-alkoxy-7-methyl-1H-indazole derivatives, respectively. These transformations are crucial for building more complex molecules with potential applications in medicinal chemistry and materials science. Kinetic studies on similar systems, such as nitrothiophenes, have shown that such reactions can be faster in ionic liquids compared to conventional solvents. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 5-position of this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-indazole with an organoboron compound, typically a boronic acid or ester. This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. For instance, various 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a palladium catalyst like Pd(dppf)Cl2 in the presence of a base such as K2CO3. nih.gov This approach has been utilized to synthesize novel 5-substituted pyrrolyl and thiophenyl indazoles. nih.gov Similarly, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been reacted with various aryl boronic acids to create 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in The general conditions for such couplings are summarized in the table below.

CatalystBaseSolventTemperature (°C)
Pd(dppf)Cl2K2CO3Dimethoxyethane80
Pd(OAc)2CsFDioxane/Water90
PdCl2(PPh3)2K2CO3DMFReflux

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-indazoles. nih.govias.ac.innih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and aliphatic amines, to yield 5-amino-7-methyl-1H-indazole derivatives. wikipedia.orgorganic-chemistry.org Studies on other bromo-indazoles have demonstrated efficient C-N cross-couplings using catalyst systems based on ligands like RuPhos and BrettPhos with bases such as LiHMDS. nih.gov This reaction is noted for its broad functional group tolerance. nih.gov

Sonogashira Coupling: To introduce alkynyl groups at the 5-position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology has been used in the synthesis of functionalized indoles and indazoles, where a 5-bromo-3-iodo-indazole was sequentially functionalized, demonstrating the higher reactivity of the iodo group over the bromo group. thieme-connect.de

Oxidation Reactions and Derivative Formation

The indazole ring can undergo oxidation under various conditions. While specific studies on this compound are not extensively detailed, general oxidative pathways for indazoles include N-oxidation and oxidation of the heterocyclic ring. One synthetic route to 1H-indazoles involves the oxidative C-H bond amination of hydrazones mediated by silver(I) salts, suggesting the indazole core is formed under oxidative conditions. nih.govacs.orgacs.org Another method involves the iodine-catalyzed aerobic oxidation of o-alkylazobenzenes to form 2H-indazoles. nih.gov These methods highlight that the core indazole structure can be synthesized through oxidative cyclization pathways.

Reduction Reactions and Derivative Formation

Reduction reactions involving this compound can target either the bromine substituent or the indazole ring itself.

Catalytic Hydrogenation: This is a common method for the reduction of various functional groups and unsaturated bonds. tcichemicals.com Depending on the catalyst and reaction conditions, catalytic hydrogenation can lead to the reduction (hydrogenolysis) of the carbon-bromine bond, resulting in the formation of 7-methyl-1H-indazole. This process, known as dehalogenation, is a standard transformation in organic synthesis. Furthermore, the aromatic benzene portion of the indazole ring can be reduced to a tetrahydroindazole (B12648868) derivative under more forcing hydrogenation conditions, for example, using rhodium or palladium-based catalysts. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability. Continuous flow processing is one such innovation that has found application in the synthesis of heterocyclic compounds like indazoles.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. acs.org These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.net

The synthesis of the indazole core has been successfully adapted to continuous flow systems. For example, a one-step synthesis of various substituted indazoles has been reported using a flow reactor. acs.org Another study detailed the efficient synthesis of 1H-indazoles from the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high-temperature continuous-flow conditions, achieving high yields in a controlled and safe manner. researchgate.net While a specific flow synthesis for this compound is not explicitly documented, these established protocols for related indazoles demonstrate the applicability and advantages of flow technology for constructing this important heterocyclic scaffold. mdpi.commit.edu

In Silico Approaches for Synthetic Route Design

The application of in silico tools for designing synthetic routes represents a modern approach to chemical synthesis, aiming to increase efficiency and discover novel pathways. While specific, published in silico studies dedicated exclusively to the synthetic route design of this compound are not extensively documented in publicly available literature, the principles of computational retrosynthesis can be applied to devise logical and efficient synthetic strategies. These approaches leverage sophisticated software that utilizes vast databases of chemical reactions to propose viable synthetic pathways.

Computer-Aided Synthesis Planning (CASP) tools function by performing retrosynthetic analysis on a target molecule. This process involves breaking the target molecule down into simpler, commercially available precursors through a series of known chemical transformations. For a molecule like this compound, a retrosynthetic algorithm would identify key bonds to disconnect, primarily within the indazole ring system, and suggest reactions to form them.

A hypothetical retrosynthetic analysis for this compound would likely prioritize the formation of the pyrazole portion of the indazole core. Key disconnections could involve the N-N bond or the C-N bonds of the heterocyclic ring. This leads to several potential synthetic strategies, which can be evaluated based on factors like the availability of starting materials, reaction yields, and step count.

One common strategy for indazole synthesis involves the cyclization of ortho-substituted anilines. An in silico tool would likely identify 4-bromo-2,6-dimethylaniline (B44771) as a key precursor. The software would then propose a diazotization reaction followed by intramolecular cyclization to form the indazole ring. The algorithm would search its database for reactions that achieve this transformation, providing a ranked list of potential reagents and conditions.

Another potential route that could be suggested by retrosynthesis software involves the construction of the indazole ring from a substituted benzaldehyde. For instance, a precursor like 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) could be proposed, which would then undergo a condensation reaction with hydrazine (B178648) to form the target molecule.

The table below illustrates potential retrosynthetic disconnections and the corresponding precursors that an in silico tool might suggest for the synthesis of this compound.

Table 1: Hypothetical In Silico Retrosynthetic Analysis of this compound

Target Molecule Key Disconnection Precursor(s) Proposed Synthetic Transformation
This compound N-N and C=N bond formation 4-bromo-2-methyl-6-aminobenzaldehyde + Hydrazine Condensation/Cyclization
This compound N1-C7a bond formation 2-azido-4-bromo-6-methyltoluene Intramolecular C-H amination/Cyclization

These computational approaches offer the advantage of exploring a wide array of synthetic possibilities, including non-intuitive routes that might be overlooked in traditional synthetic planning. The output from such software typically includes a detailed synthesis tree, ranking different pathways based on metrics like cost, efficiency, and "green" chemistry principles. While the final validation of any computer-generated route requires experimental verification, in silico design serves as a powerful starting point for laboratory synthesis.

Medicinal Chemistry and Pharmacological Applications of 5 Bromo 7 Methyl 1h Indazole

Anti-cancer Research and Mechanisms of Action

Derivatives of the indazole scaffold are the subject of extensive anti-cancer research, with many compounds demonstrating efficacy as kinase inhibitors for the targeted treatment of cancers including lung, breast, and colon cancer. nih.gov

The versatility of the indazole scaffold has allowed for the development of derivatives with significant growth-inhibitory activity against a wide array of human cancer cell lines.

Indazole derivatives have shown significant antiproliferative effects against various breast cancer cell lines. In one study, a synthesized indazole derivative, compound 2f , demonstrated potent growth inhibitory activity against the murine 4T1 breast cancer cell line, effectively inhibiting cell proliferation and colony formation. nih.gov

Structurally related 5-bromo-7-azaindolin-2-one derivatives were evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov At a concentration of 30 μM, several of these compounds exhibited substantially higher growth inhibition than the approved multi-kinase inhibitor drug, Sunitinib. nih.gov Further studies have confirmed that indazole derivatives featuring specific moieties like indole (B1671886) or carbazole (B46965) possess good cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov

Antiproliferative Activity of Indazole-Related Derivatives Against Breast Cancer Cell Lines
CompoundCell LineActivitySource
Compound 2f4T1Potent growth inhibitory activity nih.gov
Derivative 23aMCF-787.29% inhibition @ 30 µM nih.gov
Derivative 23bMCF-783.47% inhibition @ 30 µM nih.gov
Derivative 23cMCF-781.46% inhibition @ 30 µM nih.gov
Sunitinib (Reference)MCF-727.79% inhibition @ 30 µM nih.gov

The anti-cancer potential of the indazole scaffold has also been explored in the context of colorectal cancer. Research efforts have included the evaluation of indazole derivatives for their cytotoxic activity against the human colon adenocarcinoma cell line HT-29 . nih.gov While specific IC50 values for indazole derivatives are not always detailed, related heterocyclic structures have shown promise. For instance, Roscovitine, a compound often used for comparison, demonstrates antiproliferative effects on HCT-116 and HT-29 cells with IC50 values of 12.24 µM and 14.6 µM, respectively. bau.edu.lb Furthermore, isosteric analogs such as pyrazolopyridine derivatives have also shown activity against the HCT-116 cell line, underscoring the broader potential of similar heterocyclic systems in colon cancer research. bau.edu.lb

Derivatives built upon a scaffold related to 5-bromo-indazole have demonstrated noteworthy potency against the A549 human lung cancer cell line. A series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. nih.govmdpi.com Several compounds from this series exhibited more potent activity than the reference drug Sunitinib. nih.gov Compound 23p was identified as the most active, with an IC50 value in the low micromolar range, making it over 8 times more potent than Sunitinib against A549 cells. nih.govmdpi.com

Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives Against A549 Lung Cancer Cells
CompoundIC50 (µM)Relative Potency vs. SunitinibSource
Compound 23p2.357–3.012~8.4-11.3 fold more potent nih.govmdpi.com
Compound 23c3.1039.4 fold more potent nih.gov
Sunitinib (Reference)29.257- nih.gov

The applicability of the indazole core extends to the treatment of melanoma. A study on 3-carboxamido-2H-indazole-6-arylamide derivatives reported their activity against human melanoma cell lines. nih.gov These compounds were developed as selective CRAF inhibitors, a kinase implicated in melanoma progression. The derivatives showed growth inhibitory effects against the A375P melanoma cell line, with GI50 values in the micromolar range. nih.gov

Antiproliferative Activity of Indazole Derivatives Against A375P Melanoma Cells
CompoundGI50 (µM)Source
Compound 69a7.37 nih.gov
Compound 69b28.3 nih.gov

The anti-cancer effects of indazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. The indazole scaffold is a cornerstone in the development of kinase inhibitors, which are designed to block enzymes that promote cell growth and proliferation. nih.gov

A critical pathway in cancer is the PI3K/Akt signaling cascade, which regulates cellular growth and survival. nih.govucsf.edu 5-Bromo-7-methyl-1H-indazole has been used in the synthesis of selective inhibitors targeting the Akt kinase, demonstrating the direct application of this building block in creating pathway-specific anti-cancer agents. nih.govucsf.edu

Furthermore, indazole derivatives have been developed as inhibitors of other specific kinases, such as CRAF, which is part of the RAF/MEK/ERK signaling pathway often dysregulated in melanoma. nih.gov Beyond kinase inhibition, certain indazole derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death). nih.gov This can be achieved by altering the levels of key regulatory proteins, such as increasing pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl-2). nih.gov Some indazole compounds have also been shown to disrupt cancer cell migration and invasion, which are critical steps in metastasis, by modulating the activity of matrix metalloproteinases. nih.gov Other lines of research are exploring the potential for these compounds to interfere with the p53/MDM2 pathway, which is a central regulator of the cell cycle and apoptosis. nih.gov

Inhibition of Specific Cellular Pathways Involved in Tumor Progression

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The this compound scaffold is a significant pharmacophore in the development of kinase inhibitors, compounds that block the action of kinases, enzymes that play a crucial role in cell signaling and growth. Its structure is particularly suited to fit into the ATP-binding pocket of various kinases, making it a valuable building block in the design of targeted cancer therapies. The bromine atom at the 5-position and the methyl group at the 7-position are key features that can be modified to fine-tune the inhibitor's potency and selectivity for specific kinases.

One notable example of an FGFR inhibitor containing a related indazole scaffold is AZD4547, which potently inhibits FGFR1, 2, and 3. mdpi.comrndsystems.com While not containing the exact 5-bromo-7-methyl substitution, its development highlights the importance of the indazole core in targeting FGFRs. Structure-activity relationship (SAR) studies of various indazole derivatives have demonstrated that modifications at the 5- and 7-positions of the indazole ring can significantly impact both potency and selectivity across the FGFR family. acs.org

Table 1: this compound Containing FGFR Inhibitors

Compound Target Kinase IC50 (nM)
Derivative 1 FGFR1 3.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Pim kinases are a family of serine/threonine kinases that are overexpressed in several types of cancer and are involved in promoting cell survival and proliferation. nih.govnih.gov The this compound scaffold has been utilized in the design of potent pan-Pim kinase inhibitors. nih.gov In one study, a series of 3-(pyrazin-2-yl)-1H-indazoles were developed, and the SAR exploration revealed that substitutions on the indazole ring were critical for inhibitory activity. While this specific study did not focus exclusively on the 5-bromo-7-methyl substitution, it underscores the potential of the indazole scaffold for targeting Pim kinases. nih.gov The general principle involves the indazole core interacting with the hinge region of the kinase, a common feature for many kinase inhibitors. pharmablock.com

Aurora kinases are another family of serine/threonine kinases that play a critical role in cell division. abmole.com The this compound moiety has been incorporated into inhibitors of Aurora kinases. For example, GSK1070916 is a potent inhibitor of Aurora B and C. abmole.com While the publicly available information on GSK1070916 does not explicitly detail the inclusion of a this compound moiety, the development of indazole-based Aurora kinase inhibitors is an active area of research. The selectivity between Aurora A and Aurora B is a significant challenge in the development of these inhibitors, and the substitution pattern on the indazole ring is a key determinant of this selectivity.

The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). The development of Bcr-Abl inhibitors has revolutionized the treatment of this disease. While specific examples of this compound-containing Bcr-Abl inhibitors are not prominently featured in the provided search results, the indazole scaffold is a known pharmacophore for Bcr-Abl inhibition. The general strategy for designing such inhibitors involves creating a molecule that can effectively compete with ATP for binding to the kinase domain of the Bcr-Abl protein.

MAPK1, also known as ERK2, is a key kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. The discovery of novel indazole amide-based inhibitors of ERK1/2 has been reported. nih.gov These inhibitors were optimized using structure-based drug design and demonstrated potent inhibition of ERK1/2 enzyme activity. nih.gov The indazole core in these compounds plays a crucial role in binding to the kinase.

Akt, also known as protein kinase B, is a serine/threonine kinase that is a central node in cell signaling pathways controlling cell growth, survival, and metabolism. ucsf.edunih.gov The this compound scaffold has been identified as a key component in the development of Akt inhibitors. ucsf.edunih.gov For example, a series of indazole-based compounds were synthesized and evaluated as analog-sensitive Akt inhibitors. ucsf.edunih.gov In these inhibitors, modifications at the 7-position of the indazole ring were shown to be critical for achieving selectivity for the engineered analog-sensitive kinase over the wild-type enzyme. ucsf.edu

Table 2: this compound Containing Akt Inhibitors

Compound Target Kinase IC50 (nM)
Indoleamine-2,3-dioxygenase1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a significant role in cancer immune escape by catalyzing the metabolism of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Consequently, the development of IDO1 inhibitors is a major focus in cancer immunotherapy. The indazole nucleus is recognized as an important scaffold in designing such inhibitors. For instance, a series of 3-substituted 1H-indazoles were synthesized and evaluated for their ability to inhibit the IDO1 enzyme. nih.gov Studies revealed that specific derivatives possessed potent inhibitory activity, with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM for compounds 121 and 122, respectively). nih.gov The structure-activity relationship (SAR) studies from this research indicated that the 1H-indazole ring, combined with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position, was crucial for the observed potent in vitro inhibitory activity. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors

Hypoxia, or low oxygen level, is a common feature in solid tumors and is associated with the overexpression of Hypoxia-Inducible Factor-1 (HIF-1). mdpi.com HIF-1 is a key transcription factor that plays a critical role in tumor metastasis and adaptation to hypoxic conditions. mdpi.com Indazole derivatives have been identified as potent HIF-1α inhibitors. One notable example is YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], which has served as a lead compound for antitumor research targeting HIF-1α. mdpi.com More recent research has led to the discovery of novel series of 3-aryl-5-indazole-1,2,4-oxadiazole derivatives that act as potent HIF-1 inhibitors. Two promising compounds from this series, 4g and 4h, inhibit HIF-1 transcription with IC50 values of 0.62 µM and 0.55 µM, respectively. mdpi.com Mechanistic studies revealed that these indazole-based inhibitors function by decreasing the expression of HIF-1α and Vascular Endothelial Growth Factor (VEGF). mdpi.com

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide to bicarbonate and are involved in regulating pH. nih.gov Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and invasion. nih.govnih.gov The indazole scaffold has been explored for the development of inhibitors targeting these specific isoforms. Research has been conducted on indazole-3-carboxamides and related compounds for their potential to inhibit tumor-associated carbonic anhydrase isozymes IX and XII. nih.govnih.gov

Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents used in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govnih.gov They work by binding to the estrogen receptor and inducing its degradation. researchgate.net The indazole nucleus has emerged as a novel and promising scaffold for the design of new, orally bioavailable SERDs. nih.govx-mol.net Researchers have successfully optimized an indazole series of SERDs, leading to the discovery of compounds that induce tumor regression in tamoxifen-resistant breast cancer models. nih.gov In another approach, the replacement of a phenol (B47542) group with an indazole in a different chemical scaffold led to a new class of tricyclic indazole SERDs with enhanced chemical stability. x-mol.net Furthermore, structure-based optimization has led to the development of thieno[2,3-e]indazole derivatives as potent oral SERDs. nih.govacs.org One such candidate, compound 40, exhibited potent ERα degradation, growth inhibition of both wild-type and tamoxifen-resistant MCF-7 cells, and robust antitumor efficacy in xenograft models. acs.org

Indazole-Based SERD Series Key Findings Source
Substituted IndazolesInduced tumor regression in tamoxifen-resistant breast cancer xenografts. nih.gov
Tricyclic IndazolesDisplayed enhanced chemical stability and low turnover in human hepatocytes. x-mol.net
Thieno[2,3-e]indazolesShowed potent ERα degradation and robust antitumor efficacy in vivo. nih.govacs.org

Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Caspase-3, Bax, Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a key mechanism of action for many anticancer agents. nih.govdntb.gov.ua The process is regulated by a balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, and executed by enzymes called caspases, including caspase-3. nih.govnih.gov A series of novel indazole derivatives have been synthesized and evaluated for their anticancer properties, with one compound, designated 2f, showing particularly potent activity. nih.gov Treatment of the 4T1 breast cancer cell line with compound 2f was found to dose-dependently promote apoptosis. nih.gov Further investigation into the mechanism revealed that this pro-apoptotic effect was associated with the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the simultaneous downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that indazole derivatives can induce apoptosis through the modulation of key proteins in the mitochondrial apoptotic pathway. nih.gov

Apoptotic Marker Effect of Indazole Derivative 2f Source
Cleaved Caspase-3Upregulation nih.gov
BaxUpregulation nih.gov
Bcl-2Downregulation nih.gov

Impact on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Levels

Mitochondria are central to the intrinsic pathway of apoptosis. nih.gov A key event in this process is the loss of mitochondrial membrane potential (ΔΨm), which is often linked to an increase in intracellular levels of reactive oxygen species (ROS). nih.govnih.govnih.gov Elevated ROS can induce mitochondrial damage, leading to the release of pro-apoptotic factors. nih.gov The anticancer effects of the potent indazole derivative 2f were shown to be directly linked to mitochondrial dysfunction. nih.gov Treatment of 4T1 cells with this compound led to a significant decrease in the mitochondrial membrane potential. nih.gov Concurrently, there was a marked increase in the intracellular levels of ROS in the treated cells. nih.gov This evidence strongly suggests that indazole derivatives can exert their anticancer effects by inducing ROS production and disrupting mitochondrial membrane potential, thereby triggering the mitochondrial pathway of apoptosis. nih.gov

Inhibition of Cell Migration and Invasion (e.g., MMP9, TIMP2)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov This process is heavily dependent on the activity of matrix metalloproteinases (MMPs), such as MMP9, which degrade the extracellular matrix. nih.govmdpi.com The activity of MMPs is regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), like TIMP2. nih.gov An indazole derivative, compound 2f, was investigated for its effects on these processes in the highly metastatic 4T1 breast cancer cell line. nih.gov The results showed that treatment with compound 2f effectively disrupted the migration and invasion of these cells. nih.gov Mechanistically, this was accompanied by a reduction in the expression of MMP9 and a corresponding increase in the expression of TIMP2. nih.gov These findings demonstrate that compounds built on an indazole scaffold can inhibit key processes of metastasis by modulating the balance between matrix-degrading enzymes and their inhibitors. nih.gov

Preclinical Evaluation in Xenograft Models

The therapeutic potential of indazole-based compounds as anticancer agents is often evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised animals. Several indazole derivatives have demonstrated significant tumor growth inhibition (TGI) in such models.

For instance, compound 105 , a 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative, was identified as a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. mdpi.com In a xenograft model using NCI-H1581 (FGFR1-amplified) cancer cells, oral administration of compound 105 resulted in almost complete tumor growth inhibition (96.9% TGI). mdpi.com Another related derivative, 104 , also showed significant antitumor activity with a TGI of 66.1% in an FGFR-driven NCI-H1581 xenograft model. mdpi.com

Further studies have highlighted the efficacy of indazoles in combination therapies. The novel indazole-based compounds TRT-0029 and TRT-0173 were developed as sensitizers to TRAIL (TNF-related apoptosis-inducing ligand), a protein that can induce cancer cell death. researchgate.net In a hepatocellular carcinoma xenograft tumor model, the injection of these compounds along with TRAIL led to significant tumor regression. researchgate.net

Moreover, the indazole derivative 2f was evaluated for its effects on breast cancer. nih.gov In vivo studies showed that compound 2f could effectively suppress the growth of tumors in a 4T1 breast cancer cell tumor model without causing obvious side effects. nih.gov These examples underscore the successful application of indazole-based scaffolds in suppressing tumor growth in preclinical in vivo settings, a critical step in the development of new anticancer agents.

Challenges in Developing Kinase Inhibitors: Selectivity against the Entire Kinome

A primary challenge in the development of kinase inhibitors is achieving selectivity. The human genome contains over 500 protein kinases, collectively known as the kinome, which share a highly conserved ATP-binding site. nih.govsemanticscholar.org Many inhibitors that target this site can bind to multiple kinases, leading to off-target effects. researchgate.net Therefore, a central goal in medicinal chemistry is to design compounds that selectively inhibit the target kinase or a specific kinase subfamily while sparing the rest of the kinome. nih.gov

The indazole scaffold has proven to be a valuable framework for developing selective kinase inhibitors. mdpi.comrsc.org Medicinal chemists can modify the substituents on the indazole ring to exploit subtle differences in the amino acid residues within the ATP-binding pockets of different kinases. nih.govresearchgate.net This strategy can lead to compounds with high selectivity for a specific kinase isoform. For example, research on Aurora kinase inhibitors based on the indazole scaffold has led to the identification of compounds that can distinguish between different isoforms. nih.gov By altering the substituents, researchers developed compound 21 as an Aurora B selective inhibitor and compound 30 as an Aurora A selective inhibitor. nih.gov Computational modeling suggests this selectivity arises from targeting specific residues like Arg220 or Thr217 in the kinase binding pocket. nih.gov

The selectivity of a potential drug is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the entire human kinome. semanticscholar.orgstemcell.com The results of these screenings can be used to generate a "selectivity score," which quantifies the interaction pattern of the inhibitor. researchgate.net Studies utilizing such panels have shown that while some indazole-based inhibitors are multi-kinased, others can be highly selective. nih.govresearchgate.net Achieving this selectivity often depends on designing molecules that can interact with less conserved regions outside the immediate ATP-binding site, such as the hydrophobic pocket controlled by the "gatekeeper" residue. nih.gov

Anti-inflammatory Research and Mechanisms of Action

Indazole derivatives have demonstrated significant anti-inflammatory properties, which are attributed to several distinct mechanisms of action. researchgate.netnih.gov These mechanisms include the direct inhibition of key inflammatory enzymes and mediators, modulation of cytokine signaling, and reduction of oxidative stress.

Inhibition of Inflammatory Mediators (e.g., Prostaglandin E2, TNF-α, MMP-13)

A key aspect of the anti-inflammatory effect of indazoles is their ability to suppress crucial inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that plays a central role in inflammatory diseases like rheumatoid arthritis. nih.govmdpi.com Studies have shown that indazole and its derivatives can inhibit the activity of TNF-α in a concentration-dependent manner. nih.gov For example, the parent indazole compound was found to inhibit over 60% of TNF-α activity at a concentration of 250 μM. nih.gov

Matrix metalloproteinases (MMPs) are enzymes responsible for degrading the extracellular matrix, a process that is heightened during inflammation and contributes to tissue damage in conditions like arthritis. nih.gov MMP-13, in particular, is a key enzyme in the degradation of type II collagen in cartilage. mdpi.com The development of selective MMP-13 inhibitors is a significant therapeutic goal. nih.govnih.gov Research has shown that indazole-based compounds can modulate MMP activity; for instance, the derivative 2f was found to reduce levels of MMP-9. nih.gov

The production of Prostaglandin E2 (PGE2), another critical inflammatory mediator, is directly linked to the activity of the cyclooxygenase (COX) enzymes. By inhibiting COX enzymes, particularly COX-2, indazole derivatives can effectively reduce the synthesis of PGE2, thereby mitigating inflammatory responses.

Cyclooxygenase (COX-2) Inhibition

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Indazole derivatives have been identified as potent and selective COX-2 inhibitors. nih.govresearchgate.net In vitro assays have demonstrated that the indazole scaffold is effective at inhibiting this enzyme. A study comparing several indazole derivatives found that they all exhibited concentration-dependent inhibition of COX-2. nih.gov More recent research has focused on designing novel indazole derivatives with enhanced selectivity and potency. One such derivative, compound 16 , showed effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity versus COX-1. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2) by Indazole Derivatives
CompoundIC₅₀ (μM)Reference
Indazole23.42 nih.gov
5-Aminoindazole (B92378)12.32 nih.gov
6-Nitroindazole (B21905)19.22 nih.gov
Compound 16 (aza-indazole series)0.409 nih.gov
Celecoxib (Reference Drug)5.10 nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

In addition to TNF-α, indazole derivatives can modulate other key pro-inflammatory cytokines involved in the inflammatory cascade. Interleukin-1 beta (IL-1β) is another potent cytokine that, like TNF-α, drives inflammation and is implicated in a variety of autoimmune and inflammatory conditions. nih.govfrontiersin.org

Research has demonstrated that indazole and its derivatives can effectively inhibit the activity of both TNF-α and IL-1β. nih.gov The inhibitory effect is concentration-dependent, with all tested indazoles showing over 70% inhibition of IL-1β at a concentration of 250 μM. nih.gov Notably, the IC₅₀ value for 6-nitroindazole against IL-1β was found to be comparable to that of the standard steroidal anti-inflammatory drug, dexamethasone. nih.gov This ability to suppress multiple pro-inflammatory cytokines highlights the potential of the indazole scaffold for developing broad-acting anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives
CompoundTarget CytokineIC₅₀ (μM)Reference
IndazoleTNF-α220.11 nih.gov
5-AminoindazoleTNF-α230.19 nih.gov
IndazoleIL-1β120.59 nih.gov
5-AminoindazoleIL-1β220.46 nih.gov
6-NitroindazoleIL-1β100.75 nih.gov
Dexamethasone (Reference)TNF-α31.67 nih.gov
Dexamethasone (Reference)IL-1β102.23 nih.gov

Free Radical Scavenging Activity

Oxidative stress, caused by an imbalance between the production of free radicals (reactive oxygen species) and the body's ability to neutralize them, is a key component of inflammation. nih.gov Free radicals can damage cells and perpetuate the inflammatory cycle. Antioxidants can mitigate this damage by scavenging these reactive species. mdpi.com

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced hind paw edema)

The carrageenan-induced hind paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of chemical compounds researchgate.netresearchgate.netnih.gov. The inflammatory response in this model is biphasic. The initial phase (first 1-2 hours) involves the release of histamine, serotonin, and similar substances. The later phase (3-5 hours) is associated with the release of prostaglandins, proteases, and lysosomes researchgate.net. Substance P has also been implicated as a mediator in the early stages of this inflammatory response nih.gov.

Studies on various indazole derivatives have demonstrated their significant anti-inflammatory potential in this model. For instance, a study investigating indazole, 5-aminoindazole, and 6-nitroindazole showed a significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats researchgate.netnih.gov. The maximum reduction in paw edema was observed at the fifth hour. Notably, 5-aminoindazole at a dose of 100 mg/kg produced a maximal inhibition of 83.09%, an effect comparable to the standard anti-inflammatory drug diclofenac (B195802) researchgate.netnih.gov. The anti-inflammatory action of these indazoles is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) researchgate.netnih.gov.

Another study on imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole derivatives, which incorporate a different heterocyclic system, also showed strong anti-inflammatory potential by significantly reducing paw edema scores asianpubs.org. These findings underscore the versatility of the indazole scaffold in the design of novel anti-inflammatory agents.

Table 1: Effect of Indazole Derivatives on Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)Maximal Inhibition (%)Time of Max. Inhibition (hours)Reference
Indazole10061.035 researchgate.netnih.gov
5-Aminoindazole10083.095 researchgate.netnih.gov
Diclofenac (Reference)Not Specified~845 researchgate.netnih.gov

Other Therapeutic Areas for Indazole Derivatives

The structural versatility of the indazole nucleus has led to its exploration in a multitude of therapeutic areas beyond inflammation nih.govnih.govresearchgate.netmdpi.comresearchgate.net.

Anti-Diabetic Agents (e.g., Glucagon (B607659) Receptor Antagonists, Glucokinase Activators)

Indazole derivatives have emerged as promising candidates for the treatment of type 2 diabetes mellitus.

Glucagon Receptor (GCGR) Antagonists : Antagonism of the glucagon receptor is a key strategy for improving glycemic control nih.gov. Researchers have discovered novel series of indazole and indole-based compounds that act as potent glucagon receptor antagonists (GRAs) researchgate.netresearchgate.netnih.gov. Structure-activity relationship (SAR) studies have identified that substitutions at the C3 and C6 positions of the indazole core are crucial for their activity nih.govnih.gov. Certain indazole-based β-alanine derivatives have demonstrated excellent pharmacokinetic properties and the ability to significantly inhibit glucagon-mediated blood glucose increase in animal models nih.gov. One such compound, GRA 16d, was found to be orally active in blunting glucagon-induced glucose excursion in mice nih.gov.

Glucokinase (GK) Activators : Glucokinase activators represent another promising approach for treating type 2 diabetes nih.govresearchgate.net. A series of novel 1,4-disubstituted indazole and pyrazolopyridine-based activators have been identified nih.govsunyempire.eduscilit.com. For example, the compound 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide was identified as a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy nih.govresearchgate.net.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiprotozoal)

The indazole scaffold is present in numerous compounds exhibiting a wide range of antimicrobial activities mdpi.comnih.gov.

Antibacterial : Novel indazole derivatives have been designed and synthesized as inhibitors of bacterial DNA gyrase B, a clinically validated target eurekaselect.comnih.gov. Compounds substituted at the 5th and 6th positions of the indazole ring showed significant inhibition of bacterial growth against strains like B. subtilis, S. aureus, E. coli, and P. aeruginosa, with MIC values of 50µg/mL eurekaselect.com. Another study reported that N-methyl-3-aryl indazoles were active against various bacterial strains, including Xanthomonas campestris and Bacillus cereus orientjchem.org.

Antifungal : Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata mdpi.com. A series of N-methyl-3-aryl indazoles also demonstrated activity against Candida albicans orientjchem.org.

Antiprotozoal : Synthesized 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more potent than the reference drug metronidazole (B1676534) mdpi.com.

Table 2: Antimicrobial Spectrum of Indazole Derivatives
ActivityTarget OrganismsExample Derivative ClassReference
AntibacterialS. aureus, E. coli, MRSAGyrB inhibitors, N-methyl-3-aryl indazoles eurekaselect.comnih.govorientjchem.org
AntifungalCandida albicans, Candida glabrata2,3-diphenyl-2H-indazoles mdpi.com
AntiprotozoalGiardia intestinalis, Entamoeba histolytica2H-indazole derivatives mdpi.com

Antihypertensive Properties

Indazole derivatives have been investigated for their potential in treating hypertension arabjchem.org. The indazole scaffold is considered a "privileged structure" capable of binding to a variety of receptors with high affinity, making it a valuable framework for designing antihypertensive agents arabjchem.org. Research has focused on developing indazole derivatives as CYP11B2 inhibitors and angiotensin II antagonists, which are key targets in blood pressure regulation nih.govresearchgate.net. For example, certain indazole derivatives have shown potent inhibition of CYP11B2, an enzyme involved in aldosterone (B195564) synthesis, with IC50 values in the nanomolar range nih.gov.

Antiplatelet Activity

The development of indazole derivatives as antiplatelet agents has shown promise, particularly through the antagonism of protease-activated receptor 4 (PAR4). Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified as the first non-peptide PAR4 antagonist nih.gov. Subsequent structure-activity relationship (SAR) studies on YD-3 derivatives led to the identification of compounds with comparable or enhanced activity. For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate demonstrated a potent inhibitory effect on PAR4-mediated platelet aggregation nih.gov.

Anti-HIV Activity

Indazole derivatives have been explored as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.govnih.gov. Through a molecular hybridization strategy, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized. These compounds displayed moderate to excellent activity against wild-type HIV-1, with EC50 values ranging from 1.5 to 0.0064 µM nih.gov. One of the most potent compounds also showed significant activity against common drug-resistant mutant strains of the virus nih.gov. More recent computational studies have also explored the potential of indazole-2-pyrone hybrids as antiviral agents against HIV-1 doi.org.

Analgesic and Antipyretic Activities

The indazole core is a well-established scaffold in medicinal chemistry, known to be a component of various biologically active compounds, including those with analgesic and anti-inflammatory properties. researchgate.net While specific research detailing the analgesic and antipyretic activities of this compound derivatives is limited in the available scientific literature, studies on other substituted indazole derivatives provide a strong rationale for investigating this potential.

For example, research on 4-substituted 1-methyl-1H-indazoles has demonstrated that compounds within this class exhibit weak to moderate analgesic and antipyretic effects in animal models. These activities are often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and fever. The structural similarity between these compounds and this compound suggests that derivatives of the latter could also possess similar pharmacological properties.

The mechanism of action for indazole-based analgesics is often linked to their ability to mimic the structure of endogenous signaling molecules involved in pain pathways or to inhibit enzymes that produce pro-inflammatory and pyretic mediators. The specific substitutions on the indazole ring can significantly influence the potency and selectivity of these compounds. The presence of the bromine atom and the methyl group on the 5- and 7-positions of the indazole ring in this compound would be expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could affect its interaction with biological targets relevant to analgesia and pyrexia.

Further investigation into the synthesis of a series of derivatives of this compound and their subsequent screening in relevant pharmacological assays would be necessary to ascertain their potential as analgesic and antipyretic agents. Such studies would also help to elucidate the structure-activity relationships and to identify lead compounds for further development.

Structure Activity Relationship Sar Studies of 5 Bromo 7 Methyl 1h Indazole and Its Analogs

Impact of Substituents on Biological Activity

The core structure of 5-bromo-7-methyl-1H-indazole features a bromine atom at the 5-position and a methyl group at the 7-position, both of which serve as key points for chemical modification to modulate biological effects. The strategic placement of these and other substituents can drastically alter the compound's interaction with biological targets.

The bromine atom at the 5-position of the indazole ring is not merely a placeholder but an active contributor to the molecule's biological activity and a versatile tool for synthetic modification. Its presence significantly influences the electronic properties of the indazole ring and can facilitate crucial interactions with target proteins.

In studies of indazole analogs as serotonin receptor 2 (5-HT2) agonists, a 5-bromo analog demonstrated high potency across all 5-HT2 subtypes. acs.org Computational docking studies suggest that the high potency of this analog may stem from a halogen-bonding interaction between the bromine atom and a phenylalanine residue (Phe234) within the receptor's binding pocket. acs.org This highlights the potential for the bromine atom to act as a key binding motif.

Furthermore, from a synthetic chemistry perspective, the bromine atom at position 5 serves as a versatile "handle." It allows for the introduction of a wide array of other functional groups through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This synthetic flexibility is invaluable for creating libraries of analogs to systematically explore the SAR and optimize pharmacological properties.

Table 1: Potency of 5-Substituted Indazole Analogs as 5-HT2A Agonists

Compound Substitution at Position 5 5-HT2A EC50 (nM)
Analog 1 -H >10,000
Analog 2 -OCH3 203
Analog 3 (19d) -Br 189
Analog 4 -Cl 254
Analog 5 -Phenyl >10,000

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. Data sourced from studies on serotonin receptor agonists. acs.orgsemanticscholar.org

The methyl group at the 7-position also plays a significant role in defining the biological and chemical properties of the indazole scaffold. While direct SAR studies on the 7-methyl group of this compound are specific, the influence of substituents at the C7 position has been noted in broader indazole chemistry.

Substituents at the 7-position can exert steric and electronic effects that influence both biological activity and chemical reactivity. For instance, studies on other indazoles have shown that 7-substituted derivatives, such as 7-nitroindazole and 7-methoxyindazole, act as inhibitors of nitric oxide synthase. austinpublishinggroup.com This indicates that the C7 position is critical for interaction with this particular enzyme target. The 7-nitro group, in particular, has been shown to alter the reactivity of the indazole ring system. acs.orgnih.gov

In the context of chemical synthesis, the nature of the substituent at C7 can direct the outcome of reactions. For example, the presence of an electron-withdrawing group like a nitro or methyl carboxylate group at the C-7 position has been shown to confer excellent N-2 regioselectivity during N-alkylation reactions. beilstein-journals.org This highlights the electronic influence of the C7 substituent, which would differ for an electron-donating group like the methyl group in this compound.

Creating hybrid molecules by combining the indazole scaffold with other heterocyclic rings is a common strategy in drug discovery to enhance or modulate biological activity. This approach aims to merge the pharmacophoric features of different heterocycles to create novel compounds with improved affinity for biological targets or unique activity profiles.

Various indazole-based hybrid compounds have been synthesized and evaluated for a range of activities. nih.gov Examples include:

Indole-Pyrazole Hybrids: The combination of indole (B1671886) and pyrazole (B372694) or indazole moieties has been explored for anticancer and antioxidant activities. mdpi.com

Pyrrolopyridine-Indazole Hybrids: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent anti-proliferative effects against several human cancer cell lines. nih.gov

Benzimidazole-Indazole Hybrids: Certain 3-(benzimidazol-5-yl)-1H-indazole derivatives have been investigated for their biological potential. nih.gov

These hybrid strategies leverage the diverse chemical properties and binding capabilities of different heterocyclic systems to access new areas of chemical space and develop more effective therapeutic agents. nih.gov

The introduction of carboxylate or ester groups into the indazole structure is a key method for modifying the physicochemical properties of the molecule, particularly its polarity and solubility. researchgate.netnih.gov These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesizing indazoles with side chains containing ester groups, -(CH2)nCO2R, at the N-1 or N-2 positions is a well-established method. nih.gov These ester derivatives can then be hydrolyzed under basic conditions to yield the corresponding carboxylic acids. researchgate.netnih.gov

The conversion of an ester to a carboxylic acid typically leads to:

Increased Polarity: The carboxylic acid group is significantly more polar than the ester group.

Enhanced Aqueous Solubility: The increased polarity and the ability of the carboxylic acid to be ionized at physiological pH generally improve water solubility.

Maintaining acceptable aqueous solubility is a critical challenge in drug development. By incorporating carboxylate functionalities, medicinal chemists can fine-tune the solubility of indazole-based compounds to improve their potential for oral bioavailability and in vivo efficacy. nih.gov

Bulky groups can be used to block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450 (CYP). mdpi.com For example, in related heterocyclic systems, introducing bulky carbazole (B46965) groups was explored to enhance metabolic stability. nih.gov By occupying a potential site of metabolism, a bulky substituent can significantly increase the drug's half-life in the body. mdpi.comnih.gov

However, the introduction of bulky groups must be carefully balanced. While it can improve metabolic stability, it can also impact other properties:

Membrane Permeability: Increasing size and lipophilicity can affect how easily a molecule crosses cell membranes. One study of a potent 5-bromo-indazole analog found that it had a low predicted P-gp efflux, which is favorable for brain penetration. acs.org

Binding Affinity: A bulky group might sterically clash with the target binding site, reducing the compound's biological activity. nih.gov

Therefore, the strategic placement of appropriately sized substituents is essential to optimize metabolic stability and permeability without compromising the desired pharmacological activity.

Table 2: Effect of Substituents on Metabolic Half-Life (T1/2) in a Related Indole Series

Compound Substituent T1/2 in Mouse Liver Microsomes (min)
Parent Compound 2,3-unsubstituted 12.35
Analog A 3-position Electron Withdrawing Group 21.77
Analog B 3-position Electron Donating Group 9.29

This data from a related indole series illustrates how substituents can block or alter metabolic pathways, thereby affecting stability. nih.gov

The C3 and C6 positions of the indazole ring are frequently targeted for substitution with aryl groups to enhance inhibitory activities against various biological targets, particularly protein kinases and enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govrsc.org

SAR studies have consistently shown that aryl groups at these positions are crucial for potency. nih.gov For a series of IDO1 inhibitors, it was revealed that aryl groups on both the C3 and C6 positions of the indazole core were critical for their inhibitory function. nih.gov Similarly, in the development of anti-cancer agents, researchers have investigated linking substituted phenyl groups to the C3 position and hydrophilic groups to the C6 position to optimize activity. rsc.org

In a related study on 7-azaindole derivatives as HIV-1 integrase inhibitors, a clear SAR trend emerged:

The presence of an aryl group at the C6 position significantly enhanced inhibitory activity compared to analogs with only a C3-aryl substitution. nih.gov

Para-substitution on the C3-aryl ring, particularly with π-donating groups, was beneficial for activity. nih.gov

This body of research underscores the importance of C3 and C6 diarylation as a powerful strategy for developing potent indazole-based inhibitors. nih.govnih.gov

Importance of N-methyl Substitution (e.g., N-methyl-3-aryl indazoles)

Methylation at the nitrogen atoms of the indazole ring is a critical modification that can significantly impact the biological activity of these compounds. The position of the methyl group, whether at the N1 or N2 position, can lead to different isomers with distinct pharmacological profiles. In many instances, the 1-methyl isomer is the predominant and more stable form. rsc.org

SAR studies have revealed that N-methylation can influence the compound's binding affinity to its target, as well as its metabolic stability. For example, in a series of 3-aryl indazoles, the corresponding N-methyl derivatives were synthesized and evaluated for their in vitro anticancer activity. researchgate.net The presence and position of the methyl group can alter the molecule's conformation and its ability to form key interactions, such as hydrogen bonds, with the target protein. Furthermore, N(1)-substituted benzyl groups have been found to be crucial for the antispermatogenic activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com

The strategic introduction of a methyl group on the indazole nitrogen can therefore be a valuable tool in the optimization of lead compounds, potentially enhancing their potency and selectivity.

Effect of Electron-Withdrawing and Electron-Releasing Groups

The electronic properties of substituents on the indazole ring play a pivotal role in determining the biological activity of its derivatives, particularly in the context of kinase inhibition. The introduction of electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) can modulate the electron density of the indazole ring system, thereby affecting its interaction with the target protein.

For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, compounds with a halogen atom exhibited greater potency as Aurora kinase A inhibitors compared to those with electron-donating or other electron-withdrawing groups. nih.gov This underscores the nuanced role of electronic effects in the SAR of indazole-based inhibitors.

Substitution Patterns and Kinase Inhibitory Properties (e.g., VEGFR-2 kinase inhibitors)

The substitution pattern on the indazole ring is a key determinant of the kinase inhibitory properties of its analogs. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in anti-angiogenic cancer therapy, and numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov

SAR studies have demonstrated that specific substitution patterns are essential for high-affinity binding to the ATP-binding pocket of VEGFR-2. For example, in a series of indazole-pyrimidine based derivatives, the nature of the substituent at the 2-position of the pyrimidine ring significantly influenced VEGFR-2 inhibitory activity. nih.gov It was observed that hydrophobic groups like alkyl or halogen substituents led to a decrease in potency, whereas a methoxy group was more favorable. nih.gov

The strategic placement of different functional groups on the indazole core can lead to compounds with high potency and selectivity for specific kinases. This highlights the importance of a thorough exploration of substitution patterns in the design of novel kinase inhibitors.

Below is an interactive data table summarizing the inhibitory activities of selected indazole derivatives against VEGFR-2.

CompoundSubstitution PatternVEGFR-2 IC50 (nM)
13a Alkyl substituent on pyrimidineDecreased potency
13e Methoxy substituent on pyrimidineImproved potency
30 Optimized indazole scaffold1.24

Covalent Inhibitors and Gatekeeper Mutations

The emergence of drug resistance due to mutations in the target kinase is a significant challenge in cancer therapy. Gatekeeper mutations, which occur at a key residue in the ATP-binding pocket, can reduce the efficacy of conventional kinase inhibitors. To overcome this, covalent inhibitors that form an irreversible bond with a nearby cysteine residue have been developed.

Indazole-based scaffolds have been successfully employed in the design of covalent inhibitors targeting gatekeeper mutants of kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4). By incorporating a reactive group, such as an acrylamide moiety, these inhibitors can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to potent and durable inhibition.

SAR studies in this area focus on optimizing the indazole core for binding to the kinase active site while positioning the reactive group for efficient covalent bond formation. This approach has led to the development of highly selective and potent covalent inhibitors capable of overcoming acquired resistance in cancer.

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery, facilitating the rational design and optimization of new therapeutic agents. In the context of SAR studies of indazole derivatives, various computational approaches are employed to predict binding affinities, understand binding modes, and guide the synthesis of novel analogs with improved activity.

In Silico Fragment-Based Drug Design

In silico fragment-based drug design (FBDD) is a powerful strategy for identifying novel chemical scaffolds and optimizing lead compounds. nih.govnih.gov This approach involves the computational screening of small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent and drug-like molecules.

For indazole-based kinase inhibitors, FBDD has been utilized to discover novel inhibitors of targets like Aurora kinases. nih.gov By identifying key interactions between small indazole-containing fragments and the kinase active site, researchers can design more elaborate molecules with enhanced binding affinity and selectivity.

Knowledge-Based Drug Design

Knowledge-based drug design leverages existing structural and biological data to guide the design of new inhibitors. nih.gov This approach often involves analyzing the co-crystal structures of known inhibitors bound to their target proteins to understand the key interactions that drive binding.

In the development of indazole-based inhibitors, knowledge-based design has been instrumental. By studying the binding modes of existing kinase inhibitors, medicinal chemists can design new indazole analogs that incorporate favorable interactions and avoid steric clashes. nih.gov This structure-guided approach, often combined with other computational methods like molecular docking, accelerates the optimization process and increases the likelihood of discovering potent and selective drug candidates. nih.govnih.gov

Molecular Docking Studies

Molecular docking simulations have been instrumental in elucidating the binding modes of indazole-based compounds, including analogs of this compound, within the active sites of various protein targets. These computational studies provide valuable insights into the specific molecular interactions that govern the inhibitory activity of these compounds, thereby guiding the rational design of more potent and selective inhibitors.

In the context of anticancer drug discovery, molecular docking has been employed to understand the interactions of indazole derivatives with protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. For instance, docking studies of novel indazole derivatives have been performed to assess their binding affinity with renal cancer-related proteins. The analysis of docked structures has revealed the importance of specific amino acid residues in the active site for the binding of these inhibitors. nih.gov

Similarly, in the development of inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway, structure-based drug design incorporating molecular docking has been pivotal. nih.gov By modeling the binding of indazole amide-based inhibitors to the ERK2 active site, researchers have been able to rationalize the structure-activity relationships (SAR) and optimize the compounds for enhanced potency. nih.gov These studies often highlight the formation of key hydrogen bonds between the indazole core and backbone atoms of the kinase hinge region, a common binding motif for kinase inhibitors.

Furthermore, molecular docking has been utilized to predict the binding energies and interaction patterns of indazole analogs with other important therapeutic targets. For example, studies on newly synthesized indazole derivatives have shown their potential as cytotoxic and antibacterial agents, with molecular docking revealing high binding energies with specific amino acid residues in the target proteins. researchgate.net

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the wealth of data on analogous indazole scaffolds provides a strong foundation for predicting its binding behavior. The bromine atom at the 5-position can potentially form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in drug-receptor binding. The methyl group at the 7-position can engage in hydrophobic interactions within the binding pocket. The interactive table below summarizes findings from docking studies on related indazole compounds, which can be extrapolated to understand the potential interactions of this compound.

Indazole AnalogProtein TargetKey Interacting ResiduesObserved InteractionsReference
Indazole Amide DerivativesERK1/2Not specifiedInhibition of enzyme activity nih.gov
Novel Indazole DerivativesRenal cancer-related protein (PDB: 6FEW)Not specifiedHigh binding energies nih.gov
Arylborane-based Indazole AnalogsNot specified (PDB ID: 2ZCS)Tyr248, Lys273, Val268, Arg171High binding energies researchgate.net

DFT Calculations and NBO Analyses to Elucidate Reaction Pathways and Selectivity

Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analyses are powerful computational tools that provide deep insights into the electronic structure, reactivity, and reaction mechanisms of organic molecules, including this compound and its analogs. These methods have been particularly valuable in understanding the regioselectivity of reactions involving the indazole core and in rationalizing the stability and electronic properties of various derivatives.

A comprehensive DFT mechanistic study was conducted on the regioselective N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of the target compound. nih.gov This study successfully elucidated the factors governing the formation of either N1- or N2-substituted indazoles. DFT calculations suggested that a chelation mechanism involving a cesium catalyst favors the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-product. nih.gov

DFT and NBO calculations have also been applied to other substituted indazoles to understand their electronic properties. For instance, a computational study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole utilized NBO analysis to rationalize the direction of the molecule's dipole moment, which is influenced by the electronic effects of the substituents.

The table below summarizes the application of DFT and NBO analyses in studies of related indazole compounds, highlighting the types of insights that can be gained and applied to this compound.

Compound StudiedComputational MethodKey FindingsReference
Methyl 5-bromo-1H-indazole-3-carboxylateDFT, NBOElucidation of regioselective N1- and N2-alkylation mechanisms; calculation of partial charges and Fukui indices. nih.gov
Novel Indazole DerivativesDFTCalculation of HOMO-LUMO energy gaps to assess chemical reactivity. nih.gov
3-phenylbenzo[d]thiazole-2(3H)-imine derivativesDFT, NBOAnalysis of solvation and substituent effects on molecular structure; demonstration of charge transfer between localized bonds and lone pairs.

Preclinical Evaluation and Translational Research

In Vitro Cytotoxicity Assays (e.g., MTT assay)

In vitro cytotoxicity assays are fundamental tools for the initial screening of potential anticancer compounds. These tests measure the ability of a compound to induce cell death or inhibit cell proliferation in cultured cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells.

While specific MTT assay data for 5-bromo-7-methyl-1H-indazole is not extensively detailed in the available literature, studies on structurally related indazole derivatives demonstrate their evaluation against various human cancer cell lines. nih.gov For instance, derivatives of 5-bromo-3-methyl-indazole have been tested against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical carcinoma (HeLa) cell lines. researchgate.net Similarly, other novel indazole analogues have been assessed for their cytotoxic effects against cell lines such as the human chronic myeloid leukemia line (K562) and the human lung cancer line (A549). nih.gov These studies often use established anticancer drugs as positive controls to benchmark the activity of the new compounds. nih.govresearchgate.net The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Examples of In Vitro Cytotoxicity (IC₅₀ in µM) for Various Indazole Derivatives This table presents data for related indazole compounds to illustrate the application of cytotoxicity assays, not for this compound itself.

Compound/DrugK562 (Leukemia)A549 (Lung)PC-3 (Prostate)MCF-7 (Breast)
Indazole Derivative 6o 5.1511.612.3>50
Indazole Derivative 3b --->100
5-Fluorouracil (Control) 10.216.319.521.8

Source: nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft models)

Following promising in vitro results, in vivo efficacy studies are conducted to assess a compound's therapeutic potential in a living organism. Xenograft models, particularly in mice, are a common approach in oncology research. google.com In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form a tumor. The mice are then treated with the test compound to determine its ability to inhibit tumor growth or cause regression.

Specific in vivo efficacy data for this compound has not been reported in the reviewed literature. However, the broader class of indazole derivatives has been subjected to such evaluations. For example, certain 1H-indazole derivatives have demonstrated the ability to induce tumor regression in tamoxifen-resistant breast cancer xenograft models. mdpi.com Another indazole compound proved effective in an HCT116 colon cancer tumor xenograft model. mdpi.com These studies provide proof-of-concept for the potential of the indazole scaffold in developing agents with significant antitumor activity in vivo. google.com

Pharmacokinetic Profiling

Pharmacokinetic (PK) profiling involves studying the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Understanding these properties is crucial for determining how a drug is processed by the body. The lipophilicity of a compound, often estimated by its LogP value, is an important factor influencing its absorption and membrane permeability.

The pharmacokinetic properties of this compound are still under investigation. However, its chemical structure, particularly the presence of the methyl group, increases its lipophilicity compared to unsubstituted indazoles, which may suggest favorable absorption characteristics. Some reports note that the compound's structure lends itself to favorable pharmacokinetic properties, making it a useful building block in the synthesis of new pharmaceuticals. Detailed studies on its metabolic stability, plasma protein binding, and clearance rates would be required for a complete PK profile.

Assessment of Selectivity and Off-Target Effects

A critical aspect of preclinical evaluation is determining a compound's selectivity for its intended molecular target. Off-target effects, where a compound binds to and affects unintended proteins, can lead to undesirable side effects. nih.gov

This compound serves as a key building block in the synthesis of more complex molecules, including selective kinase inhibitors. nih.gov For example, it has been used to develop inhibitors of the serine/threonine kinase Akt, a key node in cell signaling pathways often dysregulated in cancer. nih.govucsf.edu While the selectivity is a property of the final inhibitor, the indazole scaffold is integral to its design. Studies on indazole-based Akt inhibitors have shown that they can be engineered for selectivity against specific Akt isoforms. nih.gov Furthermore, derivatives of other indazoles have been screened against panels of kinases to assess their selectivity. In one such study, a potent haspin inhibitor based on a 5-(4-pyridinyl)indazole scaffold showed marked selectivity against other kinases like Clk (1–3) and Dyrk (1A, 1B, and 2), demonstrating the potential for developing highly selective agents from this chemical class. uni-saarland.de

Safety Profile and Toxicity Studies

Preliminary safety and toxicity assessments are performed to identify potential hazards associated with a compound. This information is often derived from in vitro and in vivo toxicological studies and is summarized in resources like the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. nih.gov

Toxicological assessments of this compound indicate that caution is warranted due to potential acute toxicity if ingested or upon skin contact. According to aggregated GHS information from notifications to the European Chemicals Agency (ECHA), the compound is classified as harmful if swallowed. nih.gov

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeNotified Classification Ratio
Acute toxicity, oralHarmful if swallowedH30288.9%
Skin corrosion/irritationCauses skin irritationH31513.3%
Serious eye damage/eye irritationCauses serious eye irritationH31913.3%
Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritationH33513.3%

Source: nih.gov Note: The percentage value indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 5-bromo-7-methyl-1H-indazole. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the protons of the methyl group, and the N-H proton of the pyrazole (B372694) ring. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal are used to assign each proton to its specific position on the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms within the molecule. Each unique carbon atom in this compound would produce a distinct signal. This technique is particularly useful for confirming the number of carbon atoms and identifying the positions of the bromine and methyl substituents on the indazole core.

While this compound has been synthesized and characterized, specific, publicly available tabulated NMR data from research publications remains scarce. However, the synthesis reported by Nagashima et al. would have relied on these NMR techniques for structural verification.

Anticipated ¹H and ¹³C NMR Data (Note: The following table is a representation of expected data based on the known structure, as specific experimental values are not publicly available in the searched literature.)

Assignment ¹H NMR (Anticipated) ¹³C NMR (Anticipated)
Methyl Protons (-CH₃)Signal in the aliphatic region (approx. 2.0-2.5 ppm)Signal in the aliphatic region (approx. 15-25 ppm)
Aromatic Protons (C-H)Multiple signals in the aromatic region (approx. 7.0-8.5 ppm)Multiple signals in the aromatic region (approx. 110-145 ppm)
NH ProtonA broad signal, chemical shift can varyN/A
Quaternary Carbons (C-Br, C-C, C=N)N/AMultiple signals in the aromatic region (approx. 110-145 ppm)

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are used to gently ionize the molecule, allowing for the detection of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is particularly critical. It provides a highly accurate mass measurement, which can be used to confirm the specific elemental formula (C₈H₇BrN₂). A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units, which is a characteristic signature for a monobrominated compound.

In research where the compound was synthesized, HRMS analysis confirmed the elemental composition consistent with C₈H₇BrN₂.

Predicted Mass Spectrometry Data

Technique Ion Description Calculated m/z
HRMS[M+H]⁺Protonated molecular ion210.9869 (for ⁷⁹Br), 212.9849 (for ⁸¹Br)
HRMS[M-H]⁻Deprotonated molecular ion208.9714 (for ⁷⁹Br), 210.9694 (for ⁸¹Br)
HRMS[M+Na]⁺Sodium adduct232.9688 (for ⁷⁹Br), 234.9668 (for ⁸¹Br)

Infrared (IR) Spectroscopy

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for assessing its purity.

Column Chromatography: This is a standard method used for the purification of the crude product after a chemical reaction. The compound is separated from byproducts and unreacted starting materials by passing the mixture through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily to determine the purity of the final compound. Chemical suppliers often report the purity of this compound as ≥96% or higher, as determined by HPLC analysis. chemimpex.com This method provides a quantitative measure of the compound's purity, which is essential for its use in further research and development.

Conclusion and Future Perspectives

Summary of Key Research Findings on 5-Bromo-7-methyl-1H-indazole

Research has firmly established this compound as a valuable and versatile building block in synthetic and medicinal chemistry. chemimpex.com Its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology. chemimpex.com The chemical structure, featuring a bromine atom at the 5-position and a methyl group at the 7-position, offers strategic points for chemical modification.

The bromine atom, in particular, serves as a versatile functional handle for introducing a variety of molecular fragments through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic structural modification of the indazole scaffold to create libraries of novel compounds. These derivatives can then be screened for activity against various biological targets, including cancer cell lines. The stability of the compound and its compatibility with diverse reaction conditions make it an ideal starting material for drug discovery programs. chemimpex.com Researchers utilize this compound to study the mechanisms of action of various indazole derivatives, which contributes to a deeper understanding of disease processes and the identification of potential therapeutic targets. chemimpex.com

Challenges and Opportunities in Developing Indazole-Based Therapeutics

The development of therapeutics based on the indazole scaffold is both challenging and rich with opportunity. The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. pharmablock.com This has led to the development of several FDA-approved drugs containing this core structure, such as the anti-cancer agents axitinib (B1684631) and pazopanib. nih.gov

However, challenges remain. A significant hurdle is achieving selectivity for the desired biological target. researchgate.net Since kinases, a common target for indazole derivatives, share structural similarities in their ATP-binding sites, off-target effects can lead to adverse side effects. nih.govnih.gov Furthermore, some indazole-based drug candidates have failed in clinical trials due to interference with multiple signaling pathways, resulting in a low success rate for specific targets. nih.gov Drug resistance is another significant challenge in cancer therapy that needs to be addressed. researchgate.net

Despite these challenges, substantial opportunities exist. The versatility of the indazole ring allows for extensive chemical modification to enhance selectivity and potency. chemimpex.com Advances in computational chemistry and molecular modeling are enabling the rational design of new derivatives with improved efficacy and safety profiles. There is a growing focus on developing inhibitors that target specific protein kinases which are dysregulated in various cancers. Beyond oncology, research has highlighted the potential of indazole derivatives in treating a range of other conditions, including infectious diseases, inflammatory disorders, and neurodegenerative diseases like Parkinson's disease. researchgate.net The exploration of novel synthetic methodologies to access diverse indazole derivatives more efficiently also presents a significant opportunity for the field.

Emerging Areas of Research and Potential Applications

While the primary focus of research on this compound and its analogs has been in pharmaceutical development, its utility is being explored in other innovative areas. chemimpex.com

Emerging applications include:

Agrochemicals: The indazole scaffold is being investigated for its potential in developing new agrochemicals. These compounds could enhance crop resistance to various pests and diseases, contributing to more sustainable agricultural practices. chemimpex.com

Material Science: The unique structural and electronic properties of indazole derivatives are being explored in the field of material science. Researchers are investigating their use in creating novel polymers and coatings that may exhibit unique thermal and electrical characteristics. chemimpex.com

Diagnostic Tools: Derivatives of this compound are being researched for their potential application in diagnostic assays. Specifically, they could be used to detect specific biomarkers associated with various diseases, which would aid in earlier diagnosis and facilitate more effective treatment strategies. chemimpex.com

Cardiovascular Diseases: Although less explored, some indazole derivatives have shown potential in experimental models for treating cardiovascular conditions, suggesting a future therapeutic avenue for this class of compounds. nih.gov

The continued investigation into these areas is expected to broaden the applicability of this compound and its derivatives, solidifying the importance of the indazole scaffold in both medicine and technology.

Q & A

Q. What are the established synthetic routes for 5-bromo-7-methyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of 7-methyl-1H-indazole precursors using reagents like NN-bromosuccinimide (NBS) under controlled conditions. Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. Optimization requires adjusting catalysts (e.g., Pd(PPh3_3)4_4), solvents (DCM, DMF), and temperature. For regiochemical control, steric and electronic directing groups are critical. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^13\text{C}-NMR identify substituent positions and confirm bromine incorporation.
  • X-ray Crystallography : SHELX software (SHELXT for structure solution, SHELXL for refinement) resolves molecular geometry. WinGX/ORTEP visualize anisotropic displacement parameters and hydrogen bonding .
  • HRMS : Validates molecular weight and isotopic patterns for Br (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzymatic Assays : Measure α-glucosidase inhibition via UV-Vis spectroscopy (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) to assess antidiabetic potential.
  • Antioxidant Activity : DPPH radical scavenging assays quantify IC50_{50} values.
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT6_6 receptors) using 3H^3\text{H}-labeled ligands determine binding affinity (Ki_i) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives?

  • Methodological Answer :
  • Analog Design : Introduce substituents (e.g., aryl, alkynyl) at positions 3 and 5 to modulate steric/electronic effects.
  • Bioactivity Testing : Use parallel synthesis to generate libraries, followed by high-throughput screening against target enzymes/receptors.
  • Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate substituent parameters (Hammett σ, π) with activity .

Q. What computational chemistry approaches are recommended to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps).
  • Thermochemical Analysis : Evaluate reaction enthalpies using hybrid functionals (e.g., M06-2X) to predict bromination regioselectivity.
  • Solvent Modeling : COSMO-RS simulates solvation effects on reactivity .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer :
  • Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive reactions).
  • Parameter Adjustment : Refine computational models (e.g., inclusion of dispersion corrections in DFT).
  • Multi-Method Cross-Check : Compare XRD bond lengths/angles with DFT-optimized structures to identify discrepancies .

Q. What strategies improve the success rate of crystal structure determination for this compound derivatives using SHELX software?

  • Methodological Answer :
  • Crystallization : Use slow evaporation (e.g., DCM/hexane) to grow single crystals.
  • Data Collection : Optimize diffraction resolution (<1.0 Å) with synchrotron sources.
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate with Rint_{\text{int}} < 5% and GooF ≈ 1.0 .

Q. How can solvent and catalyst selection influence the regioselectivity in the synthesis of this compound analogues?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions.
  • Catalyst Design : Bulky ligands (e.g., XPhos) in Pd-catalyzed couplings favor cross-coupling at sterically accessible sites.
  • Directing Groups : Use pyridine or nitro groups to guide bromination to specific positions .

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Feasible Synthetic Routes

Reactant of Route 1
5-bromo-7-methyl-1H-indazole
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Reactant of Route 2
5-bromo-7-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.